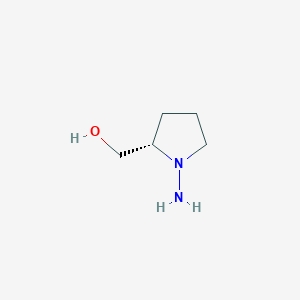

(S)-(1-Aminopyrrolidin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-(1-Aminopyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring, an amino group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-(1-Aminopyrrolidin-2-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-pyrrolidine-2-carboxylic acid using a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(1-Aminopyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

(S)-(1-Aminopyrrolidin-2-yl)methanol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role as a ligand in enzyme-catalyzed reactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-(1-Aminopyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-(1-Aminopyrrolidin-2-yl)methanol: The enantiomer of (S)-(1-Aminopyrrolidin-2-yl)methanol, which may exhibit different biological activities and properties.

(S)-1-Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of this compound.

(S)-2-Pyrrolidinone: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets

Biologische Aktivität

(S)-(1-Aminopyrrolidin-2-yl)methanol, also known as (S)-APM, is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

(S)-APM is characterized by its unique pyrrolidine structure, which contributes to its biological properties. The synthesis typically involves the resolution of racemic mixtures or asymmetric synthesis techniques to obtain the enantiomerically pure (S)-form. Common synthetic methods include:

- Asymmetric synthesis using chiral catalysts.

- Resolution of racemic mixtures through chromatography or enzymatic methods.

The biological activity of (S)-APM is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate neurotransmitter systems, which may underlie its pharmacological effects.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : (S)-APM has shown potential in inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Antiviral Activity

Research has indicated that (S)-APM exhibits antiviral properties. A study highlighted its effectiveness against certain viral strains, demonstrating significant reductions in viral load in vitro. The compound's mechanism in this context involves interference with viral replication processes.

Neuroprotective Effects

Several studies have reported neuroprotective effects attributed to (S)-APM. For instance:

- Case Study 1 : In a model of oxidative stress-induced neuronal damage, (S)-APM administration resulted in reduced cell death and improved neuronal survival rates.

- Case Study 2 : Behavioral assays in animal models suggested that (S)-APM may enhance cognitive functions, potentially offering therapeutic benefits for neurodegenerative diseases.

Comparative Biological Activity

To understand the unique properties of (S)-APM, it is essential to compare it with similar compounds. Below is a summary table highlighting the biological activities of (S)-APM compared to other related compounds.

| Compound | Antiviral Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| Compound A | Moderate | No | Receptor modulation |

| Compound B | Yes | Moderate | Enzyme inhibition |

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of (S)-APM. Variations in substituents on the pyrrolidine ring have been shown to affect its potency and selectivity for specific biological targets.

Notable Findings:

- SAR Studies : Modifications at the 2-position of the pyrrolidine ring enhanced antiviral activity significantly.

- In Vivo Studies : Animal models demonstrated that higher doses of (S)-APM led to improved outcomes in neuroprotection without significant toxicity.

Eigenschaften

IUPAC Name |

[(2S)-1-aminopyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-3-1-2-5(7)4-8/h5,8H,1-4,6H2/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSFVLZVNOBDDJ-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.